molecular formula C9H9ClO4S2 B6204621 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride CAS No. 1556223-20-1

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride

Cat. No. B6204621
CAS RN: 1556223-20-1
M. Wt: 280.7
InChI Key:
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Description

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride (CPSC) is an organosulfonate compound which has a wide range of applications in the field of organic synthesis. It is a highly reactive compound, which has been used in various reactions such as the synthesis of cyclopropanes and cyclopropenes, as well as the synthesis of heterocyclic compounds. CPSC is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride is a highly reactive compound, which is capable of undergoing a variety of reactions. The reaction of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride with an organic substrate typically involves the formation of a cyclopropane ring, which is then cleaved to form the desired product. The reaction is usually catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride have not been extensively studied. However, 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has been reported to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections. Additionally, 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and fine chemicals, which suggests that it may have potential applications in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. Additionally, 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride can be easily synthesized from commercially available reagents, making it a cost-effective choice for laboratory use. However, 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride is a highly reactive compound and should be handled with care in the laboratory, as it can cause burns and other injuries if not handled properly.

Future Directions

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has a wide range of potential applications in the field of organic synthesis. Future research could focus on the development of novel synthetic methods using 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride, as well as the development of new pharmaceuticals, agrochemicals, and fine chemicals using 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride as a starting material. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride, as well as its potential applications in the treatment of various diseases and conditions.

Synthesis Methods

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride can be prepared by the reaction of 4-methylbenzenesulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of 80–100°C. The yield of the reaction is typically around 80%.

Scientific Research Applications

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications due to its high reactivity. It has been used in the synthesis of cyclopropanes and cyclopropenes, as well as the synthesis of heterocyclic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and fine chemicals. 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has also been used in the synthesis of polymers, such as polysulfones and polyethers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropanesulfonyl chloride, followed by reduction of the nitro group to an amino group and subsequent chlorination.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "cyclopropanesulfonyl chloride", "reducing agent", "chlorinating agent" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with cyclopropanesulfonyl chloride in the presence of a suitable solvent and a catalyst to yield 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride.", "Step 2: The nitro group in the product from step 1 is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.", "Step 3: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product, 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride." ] }

CAS RN

1556223-20-1

Product Name

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.7

Purity

95

Origin of Product

United States

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